H-DL-Val-DL-Leu-DL-Lys-pNA.2HCl
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Overview
Description
(S)-6-Amino-2-((S)-2-(®-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and amido groups, as well as a nitrophenyl group. Its unique configuration and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((S)-2-(®-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions to form the amide bonds. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), as well as coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of the desired compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Amino-2-((S)-2-(®-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The amino groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
(S)-6-Amino-2-((S)-2-(®-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Amino-2-((S)-2-(®-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and amido groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Amino-2-((S)-2-(®-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-methoxyphenyl)hexanamide: Similar structure but with a methoxy group instead of a nitro group.
(S)-6-Amino-2-((S)-2-(®-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-chlorophenyl)hexanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (S)-6-Amino-2-((S)-2-(®-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESQMNNSPPEOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40Cl2N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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